Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate
CAS No.: 90685-26-0
Cat. No.: VC0211752
Molecular Formula: C29H38O14
Molecular Weight: 610.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90685-26-0 |
---|---|
Molecular Formula | C29H38O14 |
Molecular Weight | 610.6 g/mol |
IUPAC Name | methyl 3-(3-methylbut-2-enyl)-1,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalene-2-carboxylate |
Standard InChI | InChI=1S/C29H38O14/c1-12(2)8-9-15-18(27(38)39-3)26(43-29-24(37)22(35)20(33)17(11-31)41-29)14-7-5-4-6-13(14)25(15)42-28-23(36)21(34)19(32)16(10-30)40-28/h4-8,16-17,19-24,28-37H,9-11H2,1-3H3/t16-,17-,19-,20-,21+,22+,23-,24-,28+,29+/m1/s1 |
SMILES | CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C |
Canonical SMILES | CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C |
Appearance | Powder |
Introduction
Chemical Identity and Properties
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, often abbreviated as MBNB in some research contexts, is a naphthalene derivative characterized by its glucosyloxy and prenyl side chains. The compound possesses a distinctive chemical structure that contributes to its properties and biological activities.
Basic Chemical Information
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate has been well-characterized through various analytical techniques. Its fundamental chemical properties are summarized in Table 1.
Parameter | Value |
---|---|
CAS Number | 90685-26-0 |
Molecular Formula | C29H38O14 |
Molecular Weight | 610.6 g/mol |
Relative Density | 1.31 g/cm³ |
Physical State | Solid powder |
Purity (Commercial) | ≥98% |
The compound features a naphthalene backbone with methyl ester, prenyl, and bisglucosyloxy functional groups positioned at specific carbon atoms in the naphthalene ring system . The glucosyloxy groups contribute to the compound's relatively high molecular weight and influence its solubility properties in various solvents.
Natural Sources and Occurrence
Botanical Sources
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate has been identified in phytochemical investigations of certain plant species. Based on available data, this compound has been isolated from the root tissues of specific plants .
One significant source appears to be Rubia cordifolia L. (also known as Indian Madder or Manjistha), a plant belonging to the Rubiaceae family that has been traditionally used in various medicinal systems, particularly in Asian countries . In traditional Chinese medicine, Rubia cordifolia (茜草, Qian Cao) is classified as an herb with "cold" properties that targets the liver meridian .
Phytochemical Context
Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate exists within a complex phytochemical profile in its natural sources. Table 2 presents a selection of other significant compounds that have been co-isolated with Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate from plant sources.
Compound | Molecular Formula | Molecular Weight | Plant Part |
---|---|---|---|
Mollugin | C17H16O4 | 284.31 | Root |
Dihydromollugin | C17H18O4 | 286.32 | Root |
Munjistin | C15H8O6 | 284.22 | - |
Epoxymollugin | C17H16O5 | 300.30 | Root |
3-methoxymollugin | C18H18O5 | 314.30 | Root |
This compound appears as entry number 42 in a larger phytochemical analysis that identified numerous bioactive compounds from plant sources, particularly from root tissues . The co-occurrence with anthraquinone derivatives (such as munjistin and quinizarin) and other naphthalene derivatives suggests shared biosynthetic pathways in these plant species.
Research Applications and Biological Activities
Traditional Medicine Context
In traditional Chinese medicine, plants containing Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, particularly Rubia cordifolia, have been incorporated into various formulations for different therapeutic purposes . Table 3 summarizes some traditional formulations that may contain this compound as part of their complex phytochemical profile.
Formulation Name | Composition (Partial) | Classification | Application Area |
---|---|---|---|
碧云砂乙肝颗粒 (Biyunsha Yigan Granules) | Rubia cordifolia, other herbs | Heat-clearing | Liver conditions |
妇科止痒片 (Gynecological Anti-itch Tablets) | Rubia cordifolia, other herbs | Heat-clearing | Gynecological |
参茜固经颗粒 (Shenqian Gujing Granules) | Rubia cordifolia, other herbs | Tonifying | Gynecological |
康肾颗粒 (Kangshen Granules) | Rubia cordifolia, other herbs | Dampness-removing | Kidney conditions |
鼻渊胶囊 (Biyuan Capsules) | Rubia cordifolia, other herbs | Heat-clearing | Nasal conditions |
These traditional formulations suggest that compounds from Rubia cordifolia, potentially including Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate, have been empirically associated with various therapeutic effects . Modern research is needed to isolate and evaluate the specific contributions of individual compounds to these reported effects.
Desired Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 1.6377 mL solvent | 8.1886 mL solvent | 16.3772 mL solvent |
5 mM | 0.3275 mL solvent | 1.6377 mL solvent | 3.2754 mL solvent |
10 mM | 0.1638 mL solvent | 0.8189 mL solvent | 1.6377 mL solvent |
When preparing stock solutions, it's recommended to select appropriate solvents based on the compound's solubility characteristics. DMSO is commonly used for preparing stock solutions of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate .
Price Considerations
The pricing of research-grade Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate varies depending on quantity, purity, and supplier. While specific pricing is subject to change and may vary by region, the compound is generally considered a specialty research chemical with corresponding pricing .
Future Research Directions
The presence of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate in medicinal plants with traditional uses suggests several promising research directions:
Additional phytochemical investigations may also reveal related compounds with similar structures and potentially significant biological activities.
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